5-Amino-1-benzyl-1H-1,2,3-triazole-4-carbothioamide
Overview
Description
5-Amino-1-benzyl-1H-1,2,3-triazole-4-carbothioamide: is a heterocyclic compound that belongs to the class of 1,2,3-triazoles.
Mechanism of Action
Target of Action
Triazole compounds are known to interact with various biological targets, including enzymes and receptors, due to their versatile chemical structure .
Mode of Action
It is known that triazole derivatives can interact with their targets through hydrogen bonding, owing to the presence of nitrogen atoms in the triazole ring . This interaction can lead to changes in the target’s function, potentially altering cellular processes .
Biochemical Pathways
Triazole compounds are known to be involved in a wide range of biochemical processes due to their ability to interact with various biological targets .
Pharmacokinetics
The pharmacokinetic properties of a compound are crucial in determining its bioavailability and therapeutic potential .
Result of Action
The interaction of triazole compounds with their targets can lead to changes in cellular processes, potentially resulting in therapeutic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carbothioamide typically involves the cycloaddition reaction of benzyl azide with cyanoacetamide in the presence of sodium in ethanol . This method yields the desired compound with high efficiency.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions
Major Products Formed:
Oxidation: Oxidized triazole derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted triazole compounds
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its triazole ring is a versatile scaffold for the development of new chemical entities .
Biology: In biological research, 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carbothioamide has been studied for its potential as an enzyme inhibitor and its ability to interact with biological macromolecules .
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, the compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties .
Comparison with Similar Compounds
- 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
- 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide
- 1-Benzyl-1H-1,2,3-triazole-4-carboxylic acid
Comparison: 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical and biological properties. This group enhances its ability to form hydrogen bonds and interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
5-amino-1-benzyltriazole-4-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5S/c11-9-8(10(12)16)13-14-15(9)6-7-4-2-1-3-5-7/h1-5H,6,11H2,(H2,12,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTIYEPLNKHOQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(N=N2)C(=S)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405143 | |
Record name | 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20271-34-5 | |
Record name | 5-Amino-1-(phenylmethyl)-1H-1,2,3-triazole-4-carbothioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20271-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 111591 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020271345 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC111591 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111591 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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